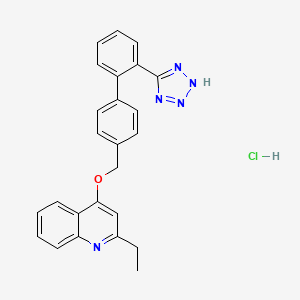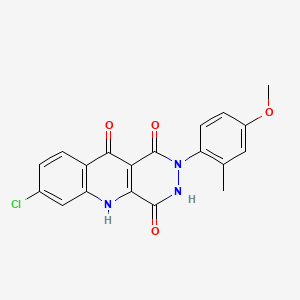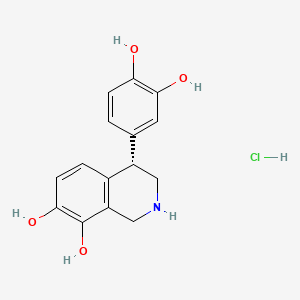
Agonista STING C11
Descripción general
Descripción
El Agonista de STING C11 es un compuesto que activa la vía del estimulador de genes de interferón (STING). Esta vía juega un papel crucial en la respuesta inmunitaria innata al detectar ADN citosólico y desencadenar la producción de interferones tipo I y otras citocinas. El Agonista de STING C11 ha demostrado potencial para mejorar las respuestas inmunitarias, particularmente en inmunoterapia contra el cáncer y tratamientos antivirales .
Aplicaciones Científicas De Investigación
El Agonista de STING C11 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar la vía STING y su papel en las respuestas inmunitarias.
Biología: Ayuda a comprender los mecanismos de la inmunidad innata y el papel de STING en la detección de ADN citosólico.
Medicina: Muestra potencial en la inmunoterapia contra el cáncer al mejorar la respuesta inmunitaria contra los tumores. .
Industria: Se utiliza en el desarrollo de nuevos agentes inmunoterapéuticos y vacunas
Mecanismo De Acción
El Agonista de STING C11 activa la vía STING al unirse a la proteína STING ubicada en la membrana del retículo endoplásmico. Esta unión desencadena la oligomerización de STING y el reclutamiento de la quinasa 1 de unión a TANK (TBK1). TBK1 luego fosforila el factor 3 de regulación de interferón (IRF3), lo que lleva a su dimerización y translocación al núcleo. En el núcleo, IRF3 induce la expresión de interferones tipo I y otras citocinas, que juegan un papel crucial en la respuesta inmunitaria .
Análisis Bioquímico
Biochemical Properties
STING Agonist C11 is involved in several biochemical reactions, primarily through its interaction with the STING protein. Upon binding to STING, the compound induces a conformational change that activates the downstream signaling cascade. This activation leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons and other cytokines . Additionally, STING Agonist C11 increases the expression of interferon-induced proteins such as IFIT1 and viperin . These interactions highlight the compound’s role in modulating the immune response and enhancing the body’s ability to combat cancer cells.
Cellular Effects
STING Agonist C11 exerts significant effects on various cell types and cellular processes. In immune cells, such as dendritic cells and macrophages, the compound promotes the activation and maturation of these cells, leading to an enhanced immune response . The activation of the STING pathway by STING Agonist C11 also results in the upregulation of genes involved in the production of type I interferons and pro-inflammatory cytokines . This upregulation enhances the ability of immune cells to recognize and eliminate cancer cells. Furthermore, STING Agonist C11 influences cellular metabolism by promoting the production of reactive oxygen species (ROS) and modulating metabolic pathways involved in energy production .
Molecular Mechanism
The molecular mechanism of action of STING Agonist C11 involves its binding to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. Upon binding, STING undergoes a conformational change that allows it to interact with and activate TANK-binding kinase 1 (TBK1) and inhibitor of κB kinase (IKK) . These kinases then phosphorylate IRF3 and nuclear factor κB (NF-κB), leading to the activation of these transcription factors . The activated transcription factors translocate to the nucleus, where they induce the expression of genes involved in the immune response, including type I interferons and pro-inflammatory cytokines . This cascade of events ultimately enhances the body’s ability to mount an effective immune response against cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STING Agonist C11 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to STING Agonist C11 can result in sustained activation of the STING pathway and prolonged immune responses . These findings suggest that the compound has the potential for long-term therapeutic use in cancer immunotherapy.
Dosage Effects in Animal Models
The effects of STING Agonist C11 vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway and enhances the immune response without causing significant toxicity . At higher doses, STING Agonist C11 can induce adverse effects, including inflammation and tissue damage . These findings highlight the importance of optimizing the dosage of the compound to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
STING Agonist C11 is involved in several metabolic pathways, primarily through its interaction with the STING protein and the subsequent activation of downstream signaling cascades . The compound promotes the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in modulating the immune response . Additionally, STING Agonist C11 influences metabolic flux by promoting the production of reactive oxygen species (ROS) and modulating pathways involved in energy production . These effects on metabolic pathways contribute to the compound’s ability to enhance the immune response and combat cancer cells.
Transport and Distribution
Within cells and tissues, STING Agonist C11 is transported and distributed through various mechanisms. The compound is internalized by immune cells, where it binds to the STING protein on the endoplasmic reticulum (ER) membrane . Upon activation, STING translocates to the Golgi apparatus and other organelles, where it interacts with downstream signaling molecules . This transport and distribution within cells are crucial for the compound’s ability to activate the STING pathway and induce an effective immune response .
Subcellular Localization
The subcellular localization of STING Agonist C11 plays a significant role in its activity and function. The compound primarily localizes to the endoplasmic reticulum (ER) membrane, where it binds to the STING protein . Upon activation, STING translocates to the Golgi apparatus and other organelles, where it interacts with downstream signaling molecules . This localization is essential for the compound’s ability to activate the STING pathway and induce the production of type I interferons and pro-inflammatory cytokines . Additionally, the subcellular localization of STING Agonist C11 may be influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Agonista de STING C11 involucra múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta común incluye la formación de derivados de azabenzimidazol a través de una serie de reacciones como la sustitución nucleofílica (SNAr) y la reducción . Las condiciones de reacción típicamente involucran el uso de disolventes como la dimetilformamida (DMF) y catalizadores como el paladio sobre carbono (Pd/C) para los pasos de hidrogenación.
Métodos de producción industrial
La producción industrial del Agonista de STING C11 puede involucrar la optimización de la ruta sintética para la escalabilidad y la rentabilidad. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El Agonista de STING C11 experimenta varias reacciones químicas, que incluyen:
Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente usando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, electrófilos como haluros de alquilo
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente hidrogenados .
Comparación Con Compuestos Similares
Compuestos similares
Dinucleótidos cíclicos (CDN): Estos son los agonistas de STING más comunes e incluyen compuestos como el GMP-AMP cíclico (cGAMP).
Agonistas de STING no CDN: Estos incluyen compuestos como el amidobenzimidazol dimérico (diABZI) y flavonoides como α-Mangostina y G10
Singularidad del Agonista de STING C11
El Agonista de STING C11 es único debido a su afinidad de unión específica y perfil de activación para la vía STING. A diferencia de algunos otros agonistas de STING, ha demostrado potencial para la administración sistémica y la activación localizada en el tumor, lo que lo convierte en un candidato prometedor para la inmunoterapia contra el cáncer .
Propiedades
IUPAC Name |
N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWXSQTTDLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)
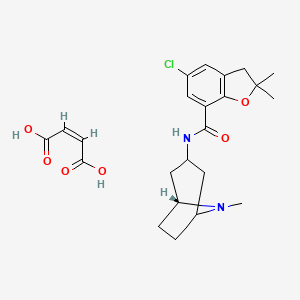
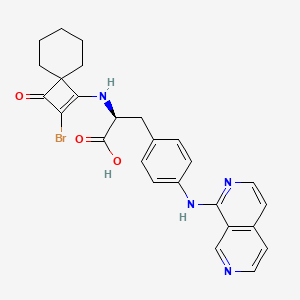
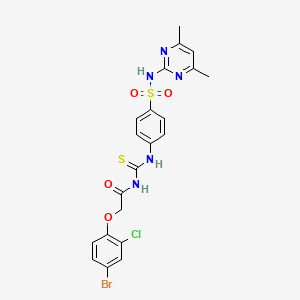
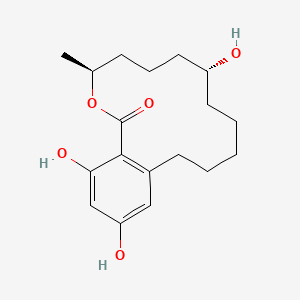
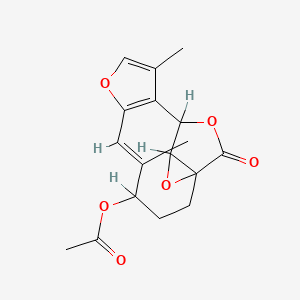
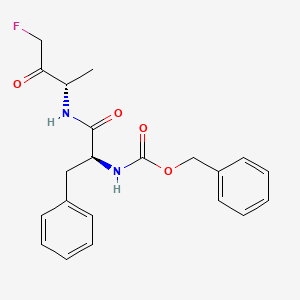
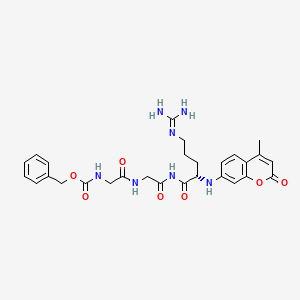
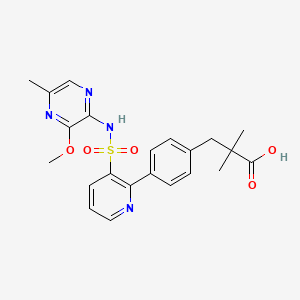
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)
